Cas no 355816-10-3 ((2,5-Dimethoxybenzyl)(4-Methoxybenzyl)Amine)
(2,5-Dimethoxybenzyl)(4-Methoxybenzyl)Amine Chemical and Physical Properties
Names and Identifiers
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- N-(2,5-Dimethoxybenzyl)-1-(4-methoxyphenyl)methanamine
- CHEMBRDG-BB 5537680
- N-[(2,5-dimethoxyphenyl)methyl]-1-(4-methoxyphenyl)methanamine
- (2,5-Dimethoxy-benzyl)-(4-methoxy-benzyl)-amine
- [(2,5-dimethoxyphenyl)methyl][(4-methoxyphenyl)methyl]amine
- AC1LEMVA
- AC1Q4CS2
- CTK4H4839
- MolPort-001-504-902
- Oprea1_280085
- Oprea1_770565
- STK132770
- (2,5-Dimethoxybenzyl)(4-Methoxybenzyl)Amine
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- Inchi: InChI=1S/C17H21NO3/c1-19-15-6-4-13(5-7-15)11-18-12-14-10-16(20-2)8-9-17(14)21-3/h4-10,18H,11-12H2,1-3H3
- InChI Key: DSTLUOCIHATZDD-UHFFFAOYSA-N
- SMILES: COC1=CC=C(C=C1)CNCC2=CC(=CC=C2OC)OC
Computed Properties
- Exact Mass: 287.15200
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 21
- Rotatable Bond Count: 7
Experimental Properties
- PSA: 39.72000
- LogP: 3.39310
(2,5-Dimethoxybenzyl)(4-Methoxybenzyl)Amine Customs Data
- HS CODE:2922299090
- Customs Data:
China Customs Code:
2922299090Overview:
2922299090. Other amino groups(naphthol\phenol)And ether\Esters [including their salts, Except those containing more than one oxygen-containing group]. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared
Summary:
2922299090. other amino-naphthols and other amino-phenols, other than those containing more than one kind of oxygen function, their ethers and esters; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
(2,5-Dimethoxybenzyl)(4-Methoxybenzyl)Amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | D526113-10mg |
(2,5-Dimethoxybenzyl)(4-Methoxybenzyl)Amine |
355816-10-3 | 10mg |
$ 50.00 | 2022-06-05 | ||
| TRC | D526113-50mg |
(2,5-Dimethoxybenzyl)(4-Methoxybenzyl)Amine |
355816-10-3 | 50mg |
$ 65.00 | 2022-06-05 | ||
| TRC | D526113-100mg |
(2,5-Dimethoxybenzyl)(4-Methoxybenzyl)Amine |
355816-10-3 | 100mg |
$ 80.00 | 2022-06-05 |
(2,5-Dimethoxybenzyl)(4-Methoxybenzyl)Amine Related Literature
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
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Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
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Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
Additional information on (2,5-Dimethoxybenzyl)(4-Methoxybenzyl)Amine
Comprehensive Overview of (2,5-Dimethoxybenzyl)(4-Methoxybenzyl)Amine (CAS No. 355816-10-3)
(2,5-Dimethoxybenzyl)(4-Methoxybenzyl)Amine (CAS No. 355816-10-3) is a specialized organic compound that has garnered significant attention in the fields of medicinal chemistry, material science, and synthetic organic research. This compound, characterized by its unique methoxybenzyl substituents, offers a versatile scaffold for the development of novel pharmaceuticals and functional materials. Its structural complexity and potential applications make it a subject of interest for researchers and industry professionals alike.
The molecular structure of (2,5-Dimethoxybenzyl)(4-Methoxybenzyl)Amine features two distinct methoxybenzyl groups attached to an amine nitrogen. This arrangement imparts specific electronic and steric properties, which are crucial for its reactivity and interaction with other molecules. The presence of methoxy groups enhances the compound's solubility in organic solvents and influences its pharmacokinetic properties, making it a valuable intermediate in drug discovery.
In recent years, the demand for custom synthesis and high-purity intermediates like 355816-10-3 has surged, driven by advancements in precision medicine and targeted drug delivery systems. Researchers are particularly interested in its potential as a building block for neuroactive compounds and central nervous system (CNS) therapeutics, given the structural similarities to known bioactive molecules.
The synthesis of (2,5-Dimethoxybenzyl)(4-Methoxybenzyl)Amine typically involves multi-step organic reactions, including reductive amination and protective group chemistry. These processes require stringent control over reaction conditions to ensure high yield and purity. The compound's stability under various pH conditions and its compatibility with common coupling reagents further enhance its utility in peptide chemistry and bioconjugation applications.
From an industrial perspective, 355816-10-3 is often sought after by contract research organizations (CROs) and pharmaceutical companies engaged in early-stage drug development. Its role as a key intermediate in the synthesis of more complex molecules underscores its importance in the chemical supply chain. Additionally, the compound's low toxicity profile and biodegradability align with the growing emphasis on green chemistry principles.
Recent studies have explored the potential of (2,5-Dimethoxybenzyl)(4-Methoxybenzyl)Amine in material science applications, particularly in the development of smart polymers and functional coatings. The methoxy groups contribute to the compound's ability to form stable complexes with metal ions, opening doors for its use in catalysis and sensor technologies. These interdisciplinary applications highlight the compound's versatility beyond traditional pharmaceutical uses.
Quality control and analytical characterization of 355816-10-3 are critical aspects of its production and distribution. Advanced techniques such as high-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry are employed to verify its purity and structural integrity. These measures ensure compliance with Good Manufacturing Practices (GMP) and meet the stringent requirements of regulatory agencies.
The market for (2,5-Dimethoxybenzyl)(4-Methoxybenzyl)Amine is expected to grow steadily, fueled by increasing investments in drug discovery and specialty chemicals. Its niche applications in academic research and industrial R&D further contribute to its demand. As the scientific community continues to uncover new uses for this compound, its relevance in cutting-edge research is likely to expand.
For researchers and procurement specialists seeking CAS 355816-10-3, it is essential to partner with reputable suppliers who can provide certificates of analysis (CoA) and technical data sheets (TDS). Proper storage conditions, typically in a cool, dry environment away from light, are crucial to maintain the compound's stability over time. These considerations ensure optimal performance in downstream applications.
In conclusion, (2,5-Dimethoxybenzyl)(4-Methoxybenzyl)Amine represents a fascinating example of how specialty amines can bridge the gap between organic synthesis and applied research. Its multifaceted applications, from medicinal chemistry to advanced materials, underscore its value in contemporary scientific endeavors. As research progresses, this compound is poised to play an increasingly important role in addressing complex challenges across multiple disciplines.
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